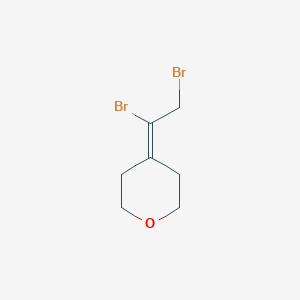

4-(1,2-Dibromoethylidene)oxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

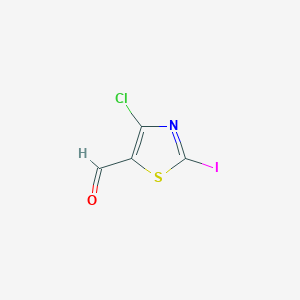

“4-(1,2-Dibromoethylidene)oxane” is a chemical compound with the CAS number 2377032-79-4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of dibromoalkanes, which are similar to “4-(1,2-Dibromoethylidene)oxane”, involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as dibromoalkanes, have been studied extensively . For example, the [3 + 2] cycloaddition reactions of dibromoformaldoxime have been investigated using density functional theory .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Research by Cashman et al. (2019) delves into the advanced oxidation processes (AOPs) for treating recalcitrant contaminants like 1,4-dioxane in water, highlighting the role of hydroxyl and sulfate free radicals. This study sheds light on the chemical dynamics involved in breaking down complex organic pollutants, which might be relevant to understanding how similar compounds could be degraded or modified in environmental or laboratory settings Cashman et al., 2019.

Polymer Research and Material Science

Meng et al. (1996) explored the cooperative motion of polar side groups in amorphous polymers, which involves synthesizing and characterizing materials with specific optical properties. This research demonstrates the intricate relationship between molecular structure and material behavior, which could be pertinent when studying the applications of "4-(1,2-Dibromoethylidene)oxane" in materials science Meng et al., 1996.

Photocatalytic Degradation

The study by Coleman et al. (2007) on the photocatalytic degradation of 1,4-dioxane using titanium dioxide highlights the potential for using catalytic methods to break down complex organic molecules in water treatment processes. Insights from such research could be applicable to understanding the reactivity and potential applications of "4-(1,2-Dibromoethylidene)oxane" in environmental chemistry Coleman et al., 2007.

Chemical Synthesis and Catalysis

Research into the on-water, catalyst-free synthesis of organic derivatives, as explored by Zhu et al. (2015), showcases the innovative approaches to synthesizing complex molecules under environmentally friendly conditions. Such methodologies could be relevant to the synthesis or modification of "4-(1,2-Dibromoethylidene)oxane" Zhu et al., 2015.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1,2-dibromoethylidene)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2O/c8-5-7(9)6-1-3-10-4-2-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWBOBOXMAFEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C(CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2-Dibromoethylidene)oxane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)

![N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2657665.png)

![2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2657669.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)

![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)